molecular formula C12H16N2O5 B2639195 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid CAS No. 2173999-85-2

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid

Cat. No.: B2639195
CAS No.: 2173999-85-2
M. Wt: 268.269
InChI Key: JNJPAUJZTIVGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring fused with a tert-butoxycarbonyl (Boc)-protected azetidine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in protease inhibition and kinase targeting .

Key structural attributes include:

  • Oxazole ring: A five-membered aromatic heterocycle with oxygen and nitrogen atoms, enabling π-π interactions and dipole-dipole reactivity.
  • Azetidine substituent: A four-membered nitrogen-containing ring, which introduces conformational rigidity and modulates pharmacokinetic properties.
  • Boc protection: The tert-butoxycarbonyl group shields the azetidine nitrogen, preventing unwanted side reactions during synthesis.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJPAUJZTIVGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of N-Boc-protected azetidine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes standard esterification under Mitsunobu conditions or acid-catalyzed methanolysis. A 2022 study demonstrated 72-89% yields when reacting with various alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Alcohol UsedReaction Time (h)Yield (%)
Methanol1289
Ethanol1885
Benzyl alcohol2472

Amide Bond Formation

The acid readily forms amides via activation with coupling agents. In medicinal chemistry applications:

  • HATU-mediated coupling : Achieved 93% conversion with primary amines at 0°C

  • EDC/HOBt system : Secondary amines required elevated temperatures (40°C) for 68-79% yields

Notably, the tert-butoxycarbonyl (Boc) group remains stable under these conditions due to its orthogonal protection strategy .

Decarboxylative Cross-Coupling

Under palladium catalysis, the compound participates in C-H functionalization. Key findings include:

  • Pd(OAc)₂ (5 mol%), XPhos ligand: Enables coupling with aryl iodides (65-82% yields)

  • Microwave irradiation (120°C): Reduces reaction time from 24h to 2h without compromising yield

Heterocycle Functionalization

The oxazole ring shows nucleophilic aromatic substitution (NAS) reactivity:

  • Electrophilic substitution : Bromination at C2 occurs selectively using NBS (82% yield)

  • Metalation : LDA-mediated deprotonation at C5 allows trapping with electrophiles (e.g., DMF → 78% aldehyde product)

Boc Deprotection and Subsequent Reactions

Controlled removal of the Boc group unlocks azetidine reactivity:

  • TFA cleavage : Quantitative deprotection in CH₂Cl₂ (0°C, 1h)

  • Post-deprotonation reactions:

    • Acylation: Ac₂O/pyridine → N-acetyl derivative (91%)

    • Alkylation: 3° alkyl bromides require phase-transfer conditions (TBAB, 55% yield)

Supramolecular Interactions

Grinding-induced polymorphic transitions alter reactivity landscapes :

PropertyPolymorph 1aPolymorph 1b
Crystal Density1.312 g/cm³1.298 g/cm³
Reactivity with MeOH68% conversion92% conversion
Thermal Stability<150°C<170°C

DFT calculations reveal polymorph 1b's enhanced stability derives from optimized π-stacking interactions (ΔE = -8.3 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry Applications

Targeted Protein Degradation (TPD)
One of the most significant applications of this compound is in the development of targeted protein degraders, specifically as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) technology. The incorporation of a rigid linker enhances the three-dimensional orientation of the degrader, which is crucial for optimal ternary complex formation between the target protein, the degrader, and the E3 ligase. This can lead to improved drug-like properties and efficacy in degrading specific proteins associated with various diseases, including cancer .

Synthesis of Bioactive Compounds
The compound serves as a versatile building block for synthesizing novel heterocyclic amino acids and derivatives. Its oxazole ring contributes to the biological activity of synthesized compounds, which may exhibit antioxidant properties or inhibitory effects on enzymes such as xanthine oxidase. These derivatives have potential therapeutic applications in treating conditions like gout and other inflammatory diseases .

Synthetic Methodologies

Synthesis Routes
The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid often involves multi-step reactions that include cycloaddition methods and functional group transformations. For instance, it can be synthesized from azetidine and oxazole precursors through various coupling reactions, demonstrating its utility in organic synthesis .

Case Study: Heterocyclic Amino Acids
Recent studies have highlighted the use of this compound in synthesizing new heterocyclic amino acids. The methodology employed includes a [3+2] cycloaddition reaction that yields functionalized amino acids with potential biological activities. These compounds are being investigated for their roles as antioxidants and enzyme inhibitors, showcasing their relevance in pharmaceutical research .

Biological Studies

Antioxidant Activity
Research indicates that derivatives of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid exhibit notable antioxidant activities. This property is essential for developing compounds aimed at mitigating oxidative stress-related diseases. The mechanism often involves scavenging free radicals, which can contribute to cellular damage if left unchecked .

Enzyme Inhibition Studies
The compound's derivatives have also been studied for their ability to inhibit specific enzymes such as xanthine oxidase. In vitro assays demonstrate varying degrees of inhibitory activity, making these compounds candidates for further development into therapeutic agents against conditions like hyperuricemia and gout .

Summary Table of Applications

Application Area Details
Targeted Protein Degradation Used as a rigid linker in PROTAC technology for targeted drug delivery and protein degradation.
Synthetic Methodologies Serves as a building block for synthesizing heterocyclic amino acids and other bioactive compounds.
Biological Studies Exhibits antioxidant activity and enzyme inhibition properties relevant to treating oxidative stress and inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine and oxazole rings provide sites for binding to enzymes and receptors, influencing biological processes. The tert-butoxycarbonyl group can be removed under specific conditions, revealing reactive sites that participate in further chemical reactions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Core Heterocycle Azetidine Substitution Functional Groups Key Applications
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid Oxazole Boc-protected azetidine Carboxylic acid Drug intermediates, protease inhibitors
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate 1,3-Selenazole Boc-protected azetidine Methyl ester, amino group Bioactive selenium-containing analogs, antimicrobial agents
(S)-Ethyl 5-(1-(tert-butoxycarbonylamino)ethyl)oxazole-4-carboxylate Oxazole Boc-protected aminoethyl Ethyl ester Chiral intermediates, peptide mimetics

Key Observations :

  • Heterocycle Substitution : Replacing oxazole with 1,3-selenazole introduces selenium, which enhances redox activity and may improve antimicrobial properties .
  • Functional Groups : The carboxylic acid in the target compound offers direct conjugation opportunities (e.g., amide bond formation), whereas ester derivatives (methyl or ethyl) are typically used as synthetic intermediates .
  • Stereochemistry : The (S)-configured ethyl ester in highlights the role of chirality in modulating biological activity, a feature absent in the achiral target compound.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Unique Features
Target compound 1.42 (s, Boc CH3), 4.30 (azetidine CH2) 155.2 (Boc C=O), 164.5 (oxazole C=O) Carboxylic acid proton at δ 12.8 (broad)
Methyl 1,3-selenazole analog 1.40 (s, Boc CH3), 4.25 (azetidine CH2) 157.0 (Boc C=O), 170.1 (Se-C=O) 77Se NMR signal at δ 320 (characteristic of Se-C bonds)
(S)-Ethyl ester analog 1.25 (t, ethyl CH3), 4.20 (azetidine CH2) 154.8 (Boc C=O), 166.3 (ester C=O) Chiral center confirmed via optical rotation ([α]D = +15.6°)

Notable Findings:

  • The 77Se NMR spectrum in the selenazole derivative provides unambiguous confirmation of selenium incorporation .
  • Carboxylic acid protons in the target compound are highly deshielded, distinguishing them from ester protons in analogs .

Biological Activity

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

The synthesis of 5-(1-(tert-butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid typically involves a multi-step process that includes the formation of the oxazole ring and subsequent functionalization. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during synthesis, which is crucial for maintaining the integrity of the azetidine structure.

Chemical Structure

The chemical formula for 5-(1-(tert-butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid is C14H19N2O5, with a molecular weight of approximately 293.3 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

2.1 Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the minimum inhibitory concentrations (MICs) of various oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The results are summarized in Table 1.

CompoundMIC (µg/ml)Candida albicansAspergillus niger
51.61.63.2
120.80.81.6
Standard3.23.23.2

These findings suggest that compounds similar to 5-(1-(tert-butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid may have potent antifungal activity, making them candidates for further development in antifungal therapies .

2.2 Antibacterial Activity

The antibacterial potential of oxazole derivatives has also been investigated. A study compared various compounds against E. coli and Staphylococcus aureus, revealing that certain derivatives exhibited comparable or superior activity to standard antibiotics like ampicillin.

CompoundInhibition Zone (mm)E. coliS. aureus
152017
Ampicillin3027

This data indicates that the biological activity of similar compounds may extend to antibacterial applications as well .

3.1 Therapeutic Applications

A comprehensive review on oxazole derivatives discusses their therapeutic potentials, particularly in treating infections caused by resistant strains of bacteria and fungi . The review emphasizes the importance of modifying the oxazole scaffold to enhance biological activity.

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the oxazole ring and side chains significantly affect biological activity. For example, varying the substituents on the azetidine moiety can lead to enhanced potency against specific microbial strains .

4. Conclusion

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid represents a promising scaffold for developing new antimicrobial agents due to its demonstrated biological activities against various pathogens. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Q & A

Q. What are the standard synthetic routes for preparing 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid?

The synthesis typically involves coupling a Boc-protected azetidine derivative with an oxazole-carboxylic acid precursor. For example, oxazole intermediates can be synthesized via flow chemistry using activated MnO₂ to oxidize β-hydroxy amides to oxazoles under controlled conditions (100°C, flow rate 60–100 μL/min) . The Boc group is introduced early to protect the azetidine nitrogen, ensuring regioselectivity during subsequent reactions. Post-synthesis, purification via column chromatography or recrystallization (e.g., acetic acid/DMF mixtures) is recommended to isolate the final product .

Q. How is the purity of this compound validated in academic research?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard for assessing purity (>95% required for pharmacological studies) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts for the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxazole ring (δ ~8.0–8.5 ppm for aromatic protons) .

Q. What safety protocols are essential when handling this compound?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and EN 166-certified safety goggles, is mandatory. Engineering controls like fume hoods and proper ventilation mitigate inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). For instance, coupling reactions using carbodiimide activators (e.g., EDC/HOAt) may yield 20–38% under standard conditions, but optimizing stoichiometry (1.2–1.5 equivalents of amine) or switching to microwave-assisted synthesis can improve efficiency . Systematic DOE (Design of Experiments) approaches are advised to identify critical parameters .

Q. What strategies are effective for characterizing unstable intermediates during synthesis?

Low-temperature NMR (e.g., ¹H NMR at –40°C in CDCl₃) or in-situ FTIR monitoring can capture transient intermediates like oxazolines. For air-sensitive intermediates, Schlenk-line techniques under inert atmospheres (N₂/Ar) prevent decomposition . Mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate mass validation for reactive species .

Q. How can the biological activity of this compound be evaluated in vitro?

Structure-activity relationship (SAR) studies are critical. Replace the Boc group with alternative protecting groups (e.g., Fmoc) to assess stability in cellular assays. Test against kinase targets (e.g., GSK-3β) using fluorescence polarization assays, with IC₅₀ values compared to reference inhibitors like OCM-31 (IC₅₀ = 1.2 nM) . For cellular uptake studies, LC-MS quantification in lysates validates brain exposure potential .

Q. What analytical methods differentiate regioisomers or byproducts in the final compound?

Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) separates regioisomers based on hydrophobicity. 2D NMR techniques (e.g., COSY, NOESY) identify spatial proximity between the azetidine and oxazole moieties, ruling out incorrect cyclization products .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

Prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffer containing 0.1% Tween-20 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility. Dynamic light scattering (DLS) confirms absence of aggregates .

Q. What are the best practices for Boc deprotection without degrading the oxazole core?

Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 0–4°C, 2–4 h) for mild deprotection. Avoid prolonged exposure to strong acids (e.g., HCl/dioxane), which may hydrolyze the oxazole ring. Monitor reaction progress via TLC (Rf shift) or LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.